(5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure combining a bromofuran moiety with a pyridinyl-indolinyl methanone framework, making it an interesting subject for study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the bromination of furan to obtain 5-bromofuran-2-carboxaldehyde . This intermediate is then subjected to various reactions, including condensation and cyclization, to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and employing purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activity, including antiviral, anticancer, and antimicrobial properties.
Medicine: As a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in various biological processes . Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Shares the bromofuran moiety but lacks the indolinyl and pyridinyl groups.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets (5-Bromofuran-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-17-4-3-16(23-17)18(22)21-10-7-14-11-13(1-2-15(14)21)12-5-8-20-9-6-12/h1-6,8-9,11H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZBVKDVUXTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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